2',3'-Dimethoxyacetophenone
Overview
Description
2’,3’-Dimethoxyacetophenone is an organic compound with the molecular formula C10H12O3. It is a derivative of acetophenone, where two methoxy groups are substituted at the 2’ and 3’ positions of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,3’-Dimethoxyacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of 2,3-dimethoxytoluene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Another method involves the methylation of 2,3-dihydroxyacetophenone using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. This reaction is usually performed in an organic solvent like acetone or dimethylformamide.
Industrial Production Methods
In industrial settings, the production of 2’,3’-Dimethoxyacetophenone often involves the continuous flow of reactants through a reactor to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dimethoxyacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 2’,3’-Dimethoxybenzoic acid.
Reduction: 2’,3’-Dimethoxyphenylethanol.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
2’,3’-Dimethoxyacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2’,3’-Dimethoxyacetophenone involves its interaction with various molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. The methoxy groups enhance its lipophilicity, allowing it to easily penetrate cell membranes and exert its effects at the molecular level. The compound may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2’,4’-Dimethoxyacetophenone: Similar structure but with methoxy groups at the 2’ and 4’ positions.
2’,5’-Dimethoxyacetophenone: Methoxy groups at the 2’ and 5’ positions.
3’,4’-Dimethoxyacetophenone: Methoxy groups at the 3’ and 4’ positions.
Uniqueness
2’,3’-Dimethoxyacetophenone is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and biological activity. The 2’ and 3’ positions allow for specific interactions with enzymes and receptors, potentially leading to distinct pharmacological effects compared to other dimethoxyacetophenone derivatives.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-5-4-6-9(12-2)10(8)13-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODUVZQSLRHUMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20496825 | |
Record name | 1-(2,3-Dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38480-94-3 | |
Record name | 1-(2,3-Dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20496825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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